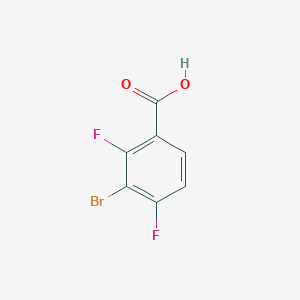

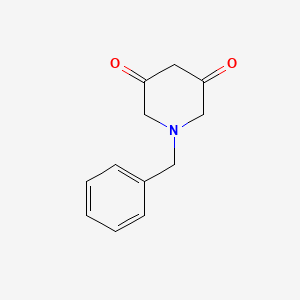

3-(苄氧基)-4-甲氧基苯甲醛肟

描述

Synthesis Analysis

The synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime derivatives has been explored in various studies. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde was achieved from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, yielding an 82.26% overall yield under optimized conditions . Similarly, the synthesis of related compounds, such as Ni(II) Schiff base complexes with 4-methoxy-3-benzyloxybenzaldehyde thiosemicarbazide, has been reported, demonstrating the versatility of these compounds in forming complexes with potential commercial applications due to their significant antioxidant and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, N'-(4-Benzyloxy-3-methoxybenzylidene)benzohydrazide, reveals that the central vanillin system forms dihedral angles with the planes of the benzohydrazide and benzyl groups, which is indicative of the compound's conformation . The crystal structures of other methoxybenzaldehyde oxime derivatives have also been characterized, showing different conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical behavior .

Chemical Reactions Analysis

The reactivity of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime derivatives has been explored in the context of forming various complexes and polymorphs. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene led to the synthesis of a compound with a unique structure characterized by spectroscopic methods . Additionally, the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide resulted in the formation of a Schiff base, which was stabilized by intermolecular N—H⋯O hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the solid-state stability of these compounds, which is often influenced by intra- and intermolecular hydrogen bonding . The presence of methoxy and benzyloxy groups in these compounds contributes to their unique chemical properties, such as antioxidant and antimicrobial activities, as well as their interactions with DNA, which have been evaluated through absorption, emission, and melting temperature methods .

科学研究应用

合成和结构分析:

- 该化合物已通过 O-烷基化和 Vilsmeier-Hack 反应从 3-甲氧基苯酚合成,在优化条件下的总产率为 82.26% (陆永忠,2011)。

- 已经研究了甲氧基苯甲醛肟衍生物(包括 3-(苄氧基)-4-甲氧基苯甲醛肟)的晶体结构和赫希菲尔德表面,揭示了不同的构象和氢键模式 (L. Gomes 等人,2018)。

抗癌活性:

- 一项针对苄氧基苯甲醛衍生物(包括与 3-(苄氧基)-4-甲氧基苯甲醛肟类似的变体)的研究表明,它们对 HL-60 细胞具有显着的抗癌活性。发现这些化合物在 G2/M 期阻滞细胞周期进程并诱导细胞凋亡 (Chin-Fen Lin 等人,2005)。

化学转化和药物设计:

- 关于合成高度官能化的酚类二芳基醚的研究(作为药物设计的潜在新支架)涉及与 3-(苄氧基)-4-甲氧基苯甲醛肟相关的化合物 (Corinne Vanucci-Bacqué 等人,2014)。

- 另一项研究探索了芳基肟转化为相应的芳基醛,这是合成化学中一项重要的氧化转化,与 3-(苄氧基)-4-甲氧基苯甲醛肟的衍生物有关 (S ManjunathaA 等人,2021)。

分子对接和相互作用:

- 已经对与 3-(苄氧基)-4-甲氧基苯甲醛肟密切相关的甲氧基苯甲醛进行了分子对接研究,以了解其结构和电子性质、分子间相互作用以及对酪氨酸酶等酶的潜在抑制活性 (H. Ghalla 等人,2018)。

光谱和结构表征:

- 已经对苄氧基苯甲醛衍生物进行了研究,重点是它们的光谱和结构表征。这项研究与理解 3-(苄氧基)-4-甲氧基苯甲醛肟等化合物的性质有关 (H. Güler 等人,2012)。

衍生物和配合物的合成:

- 已经探索了涉及苄氧基苯甲醛的各种衍生物和配合物的合成,这对于了解 3-(苄氧基)-4-甲氧基苯甲醛肟的化学多样性和潜在应用至关重要 (E. Swayze,1997)。

未来方向

Oximes, including “3-(Benzyloxy)-4-methoxybenzaldehyde oxime”, have shown potential in various areas of research. For instance, they have been used as building blocks in the synthesis of various heterocyclic compounds . They also have potential therapeutic applications, including anticancer and anti-inflammatory activities . Future research could focus on exploring these and other potential applications of “3-(Benzyloxy)-4-methoxybenzaldehyde oxime” and related compounds .

属性

IUPAC Name |

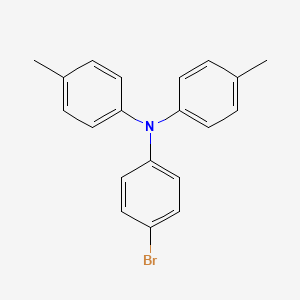

(NE)-N-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-8-7-13(10-16-17)9-15(14)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQROGBWOMGLWJX-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-methoxybenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)